Introduction: The Strategic Importance of N-Substituted Amino Acids
Introduction: The Strategic Importance of N-Substituted Amino Acids
An In-depth Technical Guide to N-Boc-N-cyclobutyl-glycine: A Versatile Building Block in Modern Chemistry
In the landscape of modern drug discovery and materials science, the ability to precisely control molecular architecture is paramount. Non-proteinogenic amino acids, particularly N-substituted glycine derivatives, have emerged as powerful tools for introducing novel structural and functional properties into peptides and small molecules. N-Boc-N-cyclobutyl-glycine is a prominent member of this class, distinguished by the presence of a cyclobutyl group on the glycine nitrogen and a tert-butyloxycarbonyl (Boc) protecting group.
This guide offers a comprehensive technical overview of N-Boc-N-cyclobutyl-glycine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, providing expert insights into its role as a strategic building block for creating molecules with enhanced stability, conformational rigidity, and unique pharmacological profiles.
Chemical Identity and Structure
N-Boc-N-cyclobutyl-glycine is a synthetic amino acid derivative. The core glycine structure is modified at the nitrogen atom with two key functional groups:
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N-cyclobutyl group: This four-membered carbocyclic ring introduces significant steric bulk and conformational constraint compared to a simple N-alkyl substituent. Its unique geometry can influence the backbone dihedral angles of peptides, promoting specific secondary structures and enhancing metabolic stability.[1]
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N-Boc group (tert-butoxycarbonyl): This is a standard acid-labile protecting group for the amine functionality.[2][3] Its role is to prevent the highly nucleophilic secondary amine from participating in unwanted side reactions during chemical transformations, such as peptide coupling, allowing for controlled and regioselective synthesis.[3][4]
The combination of these groups makes N-Boc-N-cyclobutyl-glycine a valuable precursor for creating N-substituted glycine oligomers (peptoids) and for incorporation into more complex therapeutic agents.[5]
Chemical Structure:
Key Identifiers:
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IUPAC Name: 2-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid[6]
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CAS Number: 1779868-81-3[7]
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InChIKey: GFXHZLIWJBHHGR-UHFFFAOYSA-N[6]
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Canonical SMILES: CC(C)(C)OC(=O)N(CC(=O)O)C1CCC1[6]
Physicochemical and Predicted Properties
The physicochemical properties of N-Boc-N-cyclobutyl-glycine are dictated by the interplay between the polar carboxylic acid group and the nonpolar cyclobutyl and Boc moieties. These properties are critical for determining its behavior in reaction media and biological systems.
| Property | Value / Description | Source |
| Molecular Weight | 229.27 g/mol | [7] |
| Monoisotopic Mass | 229.13141 Da | [6] |
| Physical State | Solid | [7] |
| Purity | Typically >97% | [7] |
| Predicted XlogP | 1.6 | [6] |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, methanol, and dimethylformamide (DMF), and poorly soluble in water, especially at neutral or acidic pH. The Boc and cyclobutyl groups increase lipophilicity compared to unprotected glycine.[8] | - |
Expert Insight: The predicted XlogP value of 1.6 indicates a moderate level of lipophilicity.[6] This is a direct consequence of the nonpolar cyclobutyl and tert-butyl groups, which balance the polarity of the carboxylic acid. This "tuned" lipophilicity is often a desirable trait in drug design, as it can facilitate membrane permeability without leading to poor aqueous solubility.
Synthesis and Mechanistic Considerations
The synthesis of N-Boc-N-cyclobutyl-glycine is typically achieved through a multi-step process involving N-alkylation and protection chemistry. A common and logical approach involves the N-alkylation of a glycine ester followed by Boc protection and subsequent ester hydrolysis.
Illustrative Synthetic Workflow
The following diagram outlines a representative synthetic pathway.
Caption: A representative workflow for the synthesis of N-Boc-N-cyclobutyl-glycine.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the synthesis of the N-Boc protected final product from N-cyclobutyl-glycine methyl ester (a plausible intermediate).
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Dissolution: Dissolve N-cyclobutyl-glycine methyl ester (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) followed by a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
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Causality: The base is crucial for deprotonating the secondary amine, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of (Boc)₂O. An organic base is used to maintain anhydrous conditions and prevent unwanted side reactions.
-
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, dilute the mixture with the organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally with brine.
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Causality: This aqueous workup serves to purify the product by removing water-soluble reagents and byproducts.
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Isolation of Ester: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-N-cyclobutyl-glycine methyl ester.
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Saponification: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the ester is fully consumed (monitored by TLC).
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Causality: LiOH is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylate salt without cleaving the acid-sensitive Boc group.
-
-
Final Isolation: Acidify the reaction mixture to pH ~3 using a cold, dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers, filter, and concentrate in vacuo to yield the final product, N-Boc-N-cyclobutyl-glycine. Further purification can be achieved by column chromatography if necessary.
Applications in Research and Drug Development
The unique structure of N-Boc-N-cyclobutyl-glycine makes it a valuable asset in the synthesis of advanced biomolecules and therapeutics.
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Peptoid and Peptide Mimicry: As an N-substituted glycine, it is a key monomer for the synthesis of "peptoids." Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability because the side chain is attached to the backbone nitrogen rather than the alpha-carbon. The cyclobutyl group imposes specific steric and conformational constraints on the peptoid backbone, which can be exploited to design folded structures that mimic protein secondary structures like helices and turns.[5]
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Drug Discovery Scaffold: The cyclobutyl moiety is increasingly recognized as a valuable fragment in drug design.[1] It can act as a bioisostere for other cyclic or aromatic groups, offering a unique three-dimensional profile that can enhance binding affinity to biological targets. Incorporating this building block into small molecule libraries allows for the exploration of novel chemical space, potentially leading to the discovery of potent and selective inhibitors for enzymes like kinases or proteases.[1]
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Modulation of Pharmacokinetic Properties: The introduction of the N-cyclobutyl group can significantly alter a molecule's pharmacokinetic profile. It generally increases lipophilicity, which can improve cell membrane permeability. Furthermore, the steric hindrance provided by the group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of peptide-based drugs.
Logical Flow in Drug Discovery
The following diagram illustrates the role of N-Boc-N-cyclobutyl-glycine as a starting point in a typical drug discovery campaign.
Caption: Role of N-Boc-N-cyclobutyl-glycine in a drug discovery pipeline.
Safety, Handling, and Storage
While specific toxicity data for N-Boc-N-cyclobutyl-glycine is not widely available, safe handling practices should be based on its structural similarity to other protected amino acids and laboratory chemicals.[9]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, impervious gloves, and a lab coat.[9][10]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10] Avoid contact with skin and eyes.[10] After handling, wash hands thoroughly with soap and water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]
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Fire Safety: The compound is combustible. In case of fire, use dry chemical powder, carbon dioxide, or foam. Thermal decomposition may produce toxic oxides of carbon and nitrogen.[9]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Conclusion
N-Boc-N-cyclobutyl-glycine stands as a testament to the power of rational molecular design. It is more than just a protected amino acid; it is a sophisticated building block that provides chemists with a tool to impart conformational rigidity, enhance metabolic stability, and modulate lipophilicity. Its applications in the synthesis of peptoids and as a scaffold in drug discovery highlight its strategic value. For researchers and scientists aiming to push the boundaries of medicinal chemistry and materials science, a thorough understanding of the properties and reactivity of N-Boc-N-cyclobutyl-glycine is an essential component of their synthetic toolkit.
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